molecular formula C22H23N3O4 B2864198 N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030090-74-4

N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2864198
CAS No.: 1030090-74-4
M. Wt: 393.443
InChI Key: VXFMFWHDAOCAMB-UHFFFAOYSA-N
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Description

This compound is a pyrimidinyloxy acetamide derivative featuring a 3,4-dimethoxyphenyl group and a 6-methyl-2-(4-methylphenyl)pyrimidin-4-yl moiety. Its structure combines a methoxy-substituted aromatic ring with a methylated pyrimidine core, linked via an ether-oxygen bridge to the acetamide backbone.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)22-23-15(2)11-21(25-22)29-13-20(26)24-17-9-10-18(27-3)19(12-17)28-4/h5-12H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFMFWHDAOCAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, usually through a reaction with methanol in the presence of a catalyst.

    Synthesis of the Pyrimidinyl Intermediate: This involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the pyrimidinyl intermediate using a suitable coupling agent, such as a carbodiimide, under controlled conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling pathways.

Comparison with Similar Compounds

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

  • Structural Differences : Replaces the ether-oxygen bridge with a thioether (S) group and substitutes the 4-methylphenyl group on the pyrimidine ring with a pyridin-2-yl moiety.
  • Pharmacological Activity : In vivo studies showed 100% seizure prevention in animal models without behavioral side effects .
  • Synthesis Yield : 84% via Lawesson reagent-mediated thionation .

N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 23)

  • Structural Differences: Incorporates a dimethylthienopyrimidine core instead of a methylphenylpyrimidine and lacks the 3,4-dimethoxyphenyl group.
  • Activity Data: Not explicitly reported, but structural similarities to pyrimidine derivatives suggest possible CNS activity.

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

  • Structural Differences : Features a chloro-methylphenyl group and a piperidin-1-yl substituent on the pyrimidine ring.
  • Molecular Weight : 374.87 g/mol, higher than the target compound due to the piperidine group .

Patent-derived Analogs (EP 3 348 550A1)

  • Examples : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
  • Structural Differences : Replaces the pyrimidinyloxy group with a benzothiazole ring and introduces trifluoromethyl or trimethoxy substituents .
  • Therapeutic Focus : Likely optimized for pesticide or antimicrobial applications, diverging from CNS targets.

Key Comparison Table

Compound Name Pyrimidine Substituent Bridge Type Aromatic Group Molecular Weight (g/mol) Notable Activity Source
Target Compound 6-methyl-2-(4-methylphenyl) Ether (O) 3,4-dimethoxyphenyl ~370 (estimated) Not reported -
Epirimil 2-methyl-6-(pyridin-2-yl) Thioether (S) 3,4-dimethoxyphenyl ~385 (estimated) 100% seizure prevention
Compound 23 5,6-dimethylthieno[2,3-d] Ether (O) 4-phenyl 314.0 Not reported
N-(3-chloro-2-methylphenyl)-...piperidin-1-yl...acetamide 6-methyl-2-(piperidin-1-yl) Ether (O) 3-chloro-2-methylphenyl 374.87 Not reported
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole - 3,4-dimethoxyphenyl ~355 (estimated) Antimicrobial/pesticide

Research Findings and Implications

  • Bridge Type Impact : The substitution of oxygen with sulfur (as in Epirimil) may enhance anticonvulsant efficacy due to increased lipophilicity and target binding .
  • Pyrimidine Substituents : The pyridin-2-yl group in Epirimil likely improves interaction with neuronal ion channels compared to the 4-methylphenyl group in the target compound .
  • Synthetic Feasibility : Higher yields (84%) for thioether analogs suggest better scalability compared to ether-linked derivatives like Compound 23 (56% yield) .

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